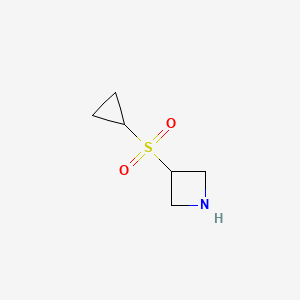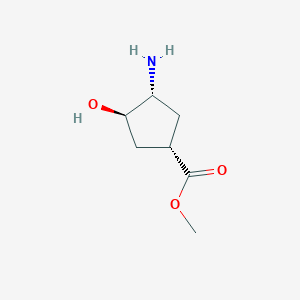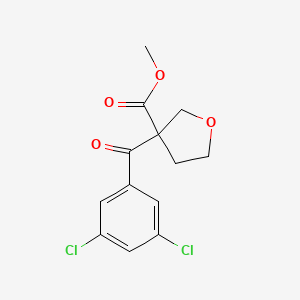![molecular formula C14H16O3 B13474238 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-Phenyl-3-oxabicyclo[311]heptan-1-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the phenyl and acetic acid moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid can be compared with other similar compounds, such as:
2-{3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar bicyclic structure but lacks the phenyl group, leading to different chemical and biological properties.
2-{4-oxo-3-azabicyclo[3.1.1]heptan-1-yl}acetic acid:
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Similar structure but with a hydroxyl group and hydrochloride salt, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)6-13-7-14(8-13,10-17-9-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Clé InChI |
MSELWQSCWSESJE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(COC2)C3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
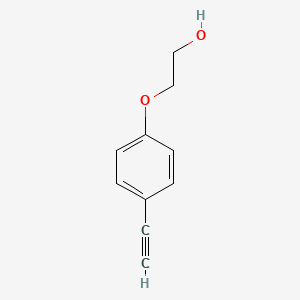

![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
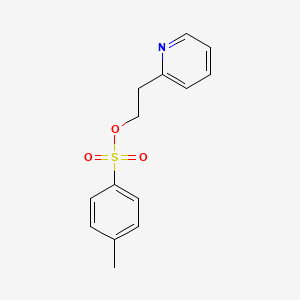
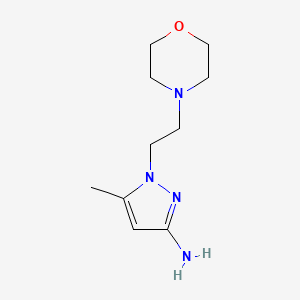
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
